molecular formula C12H15N3 B1320484 N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 864068-98-4

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B1320484
CAS No.: 864068-98-4
M. Wt: 201.27 g/mol
InChI Key: QFUHILGXHQHXHY-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the CAS Number 864068-98-4 and a molecular formula of C12H15N3, yielding a molecular weight of 201.27 g/mol . It is classified as a phenylpyrazole derivative, a class of organic compounds known for their diverse bioactivity and utility in medicinal chemistry research . Researchers should handle this compound with care as it is associated with safety hazards, including acute toxicity if swallowed (Hazard Statement H301) . While specific pharmacological data for this exact molecule is limited, structural analogs within the phenylpyrazole family have been investigated for their inhibitory activity against biological targets such as tyrosine-protein phosphatase non-receptor type 1 (PTP1B), highlighting the research interest in this chemical space for exploring novel therapeutic pathways . This product is intended for research and development applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyl-1-(2-methyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-8-12(14-15(11)2)10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHILGXHQHXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594552
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-98-4
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 1-methyl-3-phenyl-1H-pyrazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale, with the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical processes .

Scientific Research Applications

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The phenyl group in the target compound increases hydrophobicity compared to pyridinyl (polar) or thienyl (moderate polarity) analogs .
  • Steric Bulk : Ethyl or tert-butyl substituents (e.g., in ) reduce steric hindrance compared to the phenyl group, affecting molecular docking.

Biological Activity

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine (commonly referred to as Compound 1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a methyl group and a phenyl group attached to a pyrazole ring. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 18525797
  • PubChem CID : 18525797

Biological Activity Overview

The biological activity of Compound 1 has been investigated across various studies, focusing on its potential as an anti-inflammatory, anticancer, and antiparasitic agent.

Anti-inflammatory Activity

Recent research indicates that pyrazole derivatives, including Compound 1, exhibit significant anti-inflammatory properties. A study highlighted the inhibition of TNF-alpha release in lipopolysaccharide (LPS)-stimulated macrophages, suggesting that these compounds may modulate inflammatory pathways effectively .

Anticancer Activity

Compound 1 has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound exhibited a mean growth inhibition percentage of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of Compound 1. It was found that modifications to the pyrazole ring could enhance potency against certain parasites. For example, the introduction of N-methyl substitutions significantly increased the potency of related compounds, with some achieving an EC50 value as low as 0.064 μM .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of TNF-alpha release in LPS-stimulated macrophages
AnticancerGrowth inhibition in HepG2 and HeLa cells (54.25% and 38.44% respectively)
AntiparasiticPotency enhancement with N-methyl substitutions (EC50 as low as 0.064 μM)

The precise mechanism by which Compound 1 exerts its biological effects is still under investigation. However, it is believed that the pyrazole core interacts with specific molecular targets involved in inflammatory signaling pathways and cancer cell proliferation. The ability to inhibit key kinases involved in these pathways suggests a multifaceted approach to its therapeutic potential .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^13C NMR to verify substituent positions and methyl groups. For example, 1H^1H NMR can distinguish between aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–3.5 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for confirming stereochemistry and bond lengths, especially for the pyrazole core and methanamine substituents .
    • Key Data : Reference NMR shifts and crystallographic parameters (e.g., bond angles, R-factors) against published analogs like 3-methyl-1-phenylpyrazole derivatives .

Q. What synthetic routes are available for preparing this compound?

  • Methodology :

  • Multi-step condensation : Start with 5-phenyl-1-pentanol or similar precursors to build the pyrazole ring via hydrazine/acetic acid reactions, followed by N-methylation .
  • One-pot synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yields. For example, triethylamine in ethanol facilitates cyclization .
    • Key Challenges : Monitor intermediates using thin-layer chromatography (TLC) and address byproducts like regioisomers through column purification .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use P95/P1 respirators for particulate protection and OV/AG/P99 cartridges for vapor control. Full-body suits prevent dermal exposure .
  • Environmental Controls : Avoid drainage contamination by using sealed reaction vessels and neutralization traps for acidic/byproduct waste .
    • Toxicity Data : While acute toxicity data are limited, structural analogs (e.g., pyrazole amines) show moderate skin/eye irritation; assume similar hazards until specific studies are conducted .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in pharmacological activity studies?

  • Methodology :

  • Docking Validation : Use molecular docking software (e.g., AutoDock Vina) to compare binding affinities of N-methyl-methanamine derivatives with target proteins (e.g., sphingosine kinase). Cross-validate with experimental IC50_{50} values from enzyme inhibition assays .
  • Statistical Analysis : Apply Bland-Altman plots to quantify discrepancies between predicted and observed activities. Adjust force field parameters (e.g., AMBER) to improve model accuracy .

Q. What strategies optimize synthetic yield while minimizing regioisomer formation?

  • Methodology :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce kinetic competition between regioisomeric pathways during pyrazole ring formation .
  • Catalytic Optimization : Test Lewis acids (e.g., ZnCl2_2) to direct regioselectivity. For example, Zn2+^{2+} coordinates with nitrogen lone pairs, favoring 1,3-substitution patterns .
    • Case Study : In 1,5-diarylpyrazole syntheses, regioselectivity improved from 65% to 92% using ZnCl2_2 catalysis .

Q. How can crystallographic data be used to rationalize conformational stability?

  • Methodology :

  • ORTEP Visualization : Generate anisotropic displacement ellipsoids using ORTEP-III to assess steric strain in the methanamine side chain. High thermal motion may indicate flexibility or disorder .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) in the crystal lattice. Strong π-stacking with phenyl groups correlates with low solubility .

Q. What analytical approaches validate purity in absence of comprehensive physicochemical data?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor for impurities at 254 nm and confirm molecular ions via ESI+ (e.g., m/z 216 for C13_{13}H17_{17}N3_3) .
  • Elemental Analysis : Compare experimental C/H/N ratios (±0.3%) to theoretical values. Discrepancies >0.5% suggest unresolved solvates or degradation .

Data Contradiction Analysis

Q. How to address inconsistencies in reported LogP values for pyrazole derivatives?

  • Methodology :

  • Experimental Reassessment : Measure octanol-water partition coefficients via shake-flask method. For example, LogP values for N-methylpyrazole amines range from 1.2–2.5 depending on substituent polarity .
  • QSAR Modeling : Train quantitative structure-activity relationship models using descriptors like molar refractivity and topological surface area. Validate against experimental LogP datasets .

Q. Why do some analogs exhibit unexpected bioactivity despite structural similarity?

  • Methodology :

  • Metabolic Profiling : Incubate compounds with liver microsomes to identify active metabolites. For instance, N-demethylation of the methanamine group can enhance target binding .
  • Pharmacophore Mapping : Overlay active/inactive analogs in software like Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.